REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.Cl[Sn](Cl)(Cl)Cl.[CH3:30][O:31]C(Cl)Cl>O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]2[S:11][C:12]3[C:13](=[CH:14][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][CH:17]=3)[C:30](=[O:31])[C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)SC1=CC=C(C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
SnCl4
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9.27 g
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath for a period of 30 min.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
a deep red mixture was obtained which
|
Type
|
EXTRACTION
|
Details
|
Extraction with CHCl3
|
Type
|
WASH
|
Details
|
by washing of the extracts successively with H2O, 5% NaHCO3, H2O and saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over (MgSO4), and evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
gave a red oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution by means of hexane-ethyl acetate (95/5)
|
Type
|
CUSTOM
|
Details
|
removed 4.6 g (37% of 2,7-di-t-butylthioxanthene after which there
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=2C(C3=CC(=CC=C3SC2C=C1)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |